5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
Description
Properties
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate typically involves the reaction of pyridine derivatives with tert-butyl and methyl substituents. One common method involves the esterification of pyridine-2,5-dicarboxylic acid with tert-butyl alcohol and methyl alcohol in the presence of a strong acid catalyst . Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate involves its interaction with various molecular targets. The carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl and methyl groups can affect the compound’s lipophilicity, impacting its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Table 1: Physical Properties of Pyridine-2,5-dicarboxylate Esters
*Inferred from tert-butyl group’s hydrophobicity and methyl ester’s polarity.
- Steric Effects : The tert-butyl group in this compound introduces significant steric hindrance compared to linear alkyl chains (e.g., ethyl or propyl), which may reduce coordination flexibility in metal-organic frameworks (MOFs) or complexes.
- Crystallinity : Dimethyl pyridine-2,5-dicarboxylate exhibits high crystallinity (mp 160–163°C), attributed to symmetric ester groups facilitating tight packing. The tert-butyl analog may show lower melting points due to asymmetric substitution.
Table 2: Functional and Application Comparisons
- Coordination Chemistry : Pyridine-2,5-dicarboxylate ligands (e.g., dimethyl ester) form stable complexes with metals like Cu(II) and Pr(III), with bond distances varying based on ester substituents. The tert-butyl group may hinder metal-ligand interactions, altering complex stability.
- Biological Activity: Ethyl/methyl thienopyridine-2,5-dicarboxylates (e.g., CB-20) exhibit urea transporter inhibition, highlighting the role of ester groups in bioactivity.
- Materials Science : Isomeric ligands (e.g., pyridine-2,4-dicarboxylate) yield distinct MOF topologies, underscoring the importance of substitution patterns.
Spectroscopic and Analytical Data
Table 3: Spectroscopic Comparison
*Predicted based on analogous compounds.
Biological Activity
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Molecular Information:
- Molecular Formula: C12H15NO4
- Molecular Weight: 239.25 g/mol
- CAS Number: 54326310
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with various carboxylic acid derivatives under specific conditions to yield the desired compound. The synthetic route may vary based on the substituents and desired yield.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyridine rings, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against a range of pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Effective antifungal |
In particular, derivatives of pyridine have been reported to enhance their antimicrobial efficacy through structural modifications that improve their interaction with microbial targets .
Antiviral Activity
The antiviral potential of this compound has also been explored. It has shown activity against several viral strains:
| Virus | Activity |
|---|---|
| Hepatitis A Virus (HAV) | Significant inhibition |
| Tobacco Mosaic Virus (TMV) | Moderate activity |
The compound's mechanism of action may involve interference with viral replication processes or inhibition of viral enzymes .
Case Studies
-
Antiviral Efficacy Against TMV:
A study demonstrated that derivatives similar to this compound exhibited higher antiviral activities compared to traditional agents at concentrations as low as 500 µg/mL. The compounds showed a curative activity exceeding 50% against TMV infections in vivo . -
Antimicrobial Testing:
In a comparative study involving various pyridine derivatives, the compound displayed promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing 5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves esterification of pyridine-2,5-dicarboxylic acid with tert-butyl and methyl alcohols under acidic catalysis. Key steps include:
- Step 1: Use thionyl chloride (SOCl₂) to convert the dicarboxylic acid to its acyl chloride intermediate .
- Step 2: React the intermediate with tert-butanol and methanol sequentially. Steric hindrance from the tert-butyl group may require prolonged reaction times (12–24 hours) at 60–80°C .
- Optimization: Monitor reaction progress via TLC or HPLC. Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry to favor the less reactive tert-butyl ester first .
Q. How can the purity of this compound be assessed using spectroscopic methods?
Answer:
- NMR Analysis:
- ¹H NMR: Look for characteristic peaks: methyl ester (~δ 3.9 ppm, singlet), tert-butyl group (~δ 1.4 ppm, singlet), and aromatic protons (δ 8.0–9.0 ppm, split due to pyridine ring coupling). Overlapping signals can be resolved using Mestrelab’s Resolution Booster, a post-processing method enhancing spectral clarity without artifacts .
- 13C NMR: Confirm ester carbonyls (~δ 165–170 ppm) and tert-butyl quaternary carbon (~δ 28 ppm) .
- Mass Spectrometry (MS): Compare experimental [M+Na]⁺ or [M+H]⁺ peaks with theoretical molecular weights (e.g., C₁₃H₁₇NO₄: calc. 263.12; found 263.10) .
Advanced Research Questions
Q. What strategies are effective for resolving overlapping signals in the NMR spectra of this compound derivatives?
Answer:
- Resolution Booster: Apply frequency-domain post-processing (e.g., Mestrelab’s tool) to enhance resolution of crowded regions (e.g., pyridine ring protons). This method avoids baseline distortions common with Lorentz-Gauss transformations .
- Variable Temperature NMR: Lower temperatures (e.g., 0°C) slow molecular motion, sharpening signals for tert-butyl and methyl groups .
- 2D Techniques: Use HSQC or COSY to resolve coupling patterns in aromatic regions. For example, ¹H-¹³C HSQC can distinguish overlapping methyl and tert-butyl carbons .
Q. How can computational methods like DFT be applied to predict the electrochemical properties of this compound in battery materials?
Answer:
- Model Setup: Optimize geometry using Gaussian09 or ORCA with B3LYP/6-311G(d,p). Include solvent effects (e.g., DMF) via PCM .
- Redox Potential Prediction: Calculate HOMO/LUMO energies to estimate sodium-ion storage capabilities. Compare with experimental cyclic voltammetry (CV) data. For example, pyridine-2,5-dicarboxylate derivatives exhibit redox peaks near −0.5 V vs. Ag/Ag⁺ .
- Validation: Use evolutionary algorithms to refine parameters (e.g., charge/discharge curves) against experimental data from coin-cell testing .
Q. What methodological considerations are crucial when designing metal coordination complexes using this compound as a ligand?
Answer:
- Ligand Design: The tert-butyl group introduces steric bulk, favoring monodentate or bridging coordination modes over chelation. Preferential binding to larger metal ions (e.g., Pr³⁺, Co²⁺) is observed .
- Synthesis Protocol:
- Bioactivity Testing: Use agar diffusion assays for antimicrobial activity (e.g., E. coli ATCC 25922) and MTT assays for cytotoxicity (e.g., C6 glioma cells) .
Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound derivatives?
Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion. SHELXT (intrinsic phasing) is ideal for structure solution .
- Refinement: Apply SHELXL with anisotropic displacement parameters. Check for twinning (e.g., Hooft parameter > 0.5) and resolve using TWIN/BASF commands .
- Validation: Confirm R-factor convergence (< 0.06) and validate geometry with PLATON (e.g., no missed symmetry or voids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
